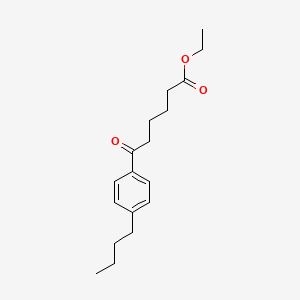

Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate

Description

Overview of Long-Chain Ketoesters in Organic Synthesis

Long-chain ketoesters are important structural motifs found in numerous bioactive compounds and pharmaceuticals. researchgate.net Their utility in organic synthesis stems from the distinct reactivity of the ketone and ester groups. The keto group is electrophilic and can participate in a wide range of reactions, including aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.org This reactivity makes ketoesters key intermediates in the total synthesis of complex natural products. beilstein-journals.org

Furthermore, the presence of the ester group allows for various transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, or reaction with organometallic reagents. The interplay between the ketone and ester functionalities, often facilitated by the aliphatic chain, allows for the construction of complex molecular architectures. researchgate.net Synthetic methods for preparing ketoesters are well-established and include various condensation and acylation reactions, such as the Claisen condensation. organic-chemistry.org

Structural Features and Chemical Classification of Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate (C₁₈H₂₆O₃)

This compound is a specific long-chain ketoester characterized by several key structural features. Its molecular formula is C₁₈H₂₆O₃, and it has a molecular weight of 290.4 g/mol .

The structure consists of:

An ethyl ester group (-COOCH₂CH₃) at one end of the molecule.

A six-carbon hexanoate (B1226103) aliphatic chain, providing flexibility and length.

An oxo (ketone) group at the 6-position of the hexanoate chain. Since the ester carbonyl is position 1, this makes it a γ-ketoester.

A phenyl ring attached to the ketone's carbonyl carbon.

An n-butyl substituent at the 4-position (para-position) of the phenyl ring.

This combination of an aromatic ring and a long aliphatic chain gives the molecule both aromatic and aliphatic characteristics.

Research Landscape of Related Phenyl-Substituted Aliphatic Compounds

Phenyl-substituted aliphatic compounds are a broad class of molecules investigated across various scientific disciplines. The interaction between the aromatic phenyl ring and aliphatic chains, along with other functional groups, gives rise to a wide array of chemical and physical properties. Research in this area includes studying the effect of substituents on the energies and properties of phenyl derivatives to understand fundamental chemical principles. acs.org

In materials science, the engineering of substituents on aromatic cores is a key strategy for developing high-performance functional materials. For example, comparative studies between aromatic phenyl- and aliphatic cyclohexyl-terminated side chains have been conducted to understand their impact on electron-transport properties in organic semiconductors. rsc.org Similarly, phenyl-substituted compounds are used as building blocks in the creation of porous materials for applications like selective gas absorption. acs.org The commercial availability of structurally similar compounds, such as Ethyl 6-(4-methylphenyl)-6-oxohexanoate and Ethyl 6-(4-ethylphenyl)-6-oxohexanoate, indicates a broader interest in this class of molecules as synthetic intermediates. bldpharm.combldpharm.com

Rationale for In-depth Investigation of this compound

The rationale for a detailed investigation of this compound lies in its potential as a versatile synthetic building block. Its molecular architecture strategically combines three key components:

A Reactive Ketoester Core: The γ-ketoester functionality provides two distinct reactive sites for further chemical modification, making it a valuable intermediate for constructing more complex molecules. researchgate.netbeilstein-journals.org

A Long Aliphatic Chain: The hexanoate chain offers structural flexibility and can be important for tailoring the physical properties of target molecules, such as solubility or conformational freedom.

A Substituted Phenyl Group: The 4-n-butylphenyl group is a common motif in materials science, particularly in the field of liquid crystals, where such alkylphenyl groups influence molecular packing and mesophase behavior. It also serves as a lipophilic aromatic unit that can be relevant in medicinal chemistry.

By combining these features, this compound serves as a valuable intermediate for synthesizing a range of target molecules with potential applications in pharmaceuticals, where long-chain ketone motifs are prevalent, and in materials science, where substituted phenyl groups are crucial for designing materials with specific electronic or optical properties. researchgate.netrsc.org Its structure makes it a prime candidate for use in multi-step syntheses that require a combination of aromatic and aliphatic components.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(4-butylphenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYVEGCUONKTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295251 | |

| Record name | Ethyl 4-butyl-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-70-3 | |

| Record name | Ethyl 4-butyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-butyl-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate

Direct synthesis strategies aim to construct the target molecule in a convergent manner, often by forming the carbon-carbon bond between the aromatic ring and the keto-ester chain in a key step.

Examination of Precursor-Based Syntheses

A plausible and direct route to this compound is through the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-butylbenzene with a suitable acylating agent derived from adipic acid. nih.gov

The key precursors for this synthesis are:

n-Butylbenzene: The aromatic substrate.

Ethyl 6-chloro-6-oxohexanoate (Adipic acid monoethyl ester chloride): The acylating agent.

The reaction proceeds by the activation of ethyl 6-chloro-6-oxohexanoate with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a reactive acylium ion. This electrophile then attacks the electron-rich n-butylbenzene ring, leading to the formation of the desired ketoester. The para-substituted product is generally favored due to the directing effect of the n-butyl group.

Table 1: Key Precursors for Direct Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| n-Butylbenzene | C₁₀H₁₄ | Aromatic Substrate |

| Ethyl 6-chloro-6-oxohexanoate | C₈H₁₃ClO₃ | Acylating Agent |

Application of Established Organic Reactions for Ketoester Formation

The formation of ketoesters is a well-established transformation in organic chemistry, with several named reactions being applicable.

Friedel-Crafts Acylation: As mentioned, this is the most direct and widely used method for the synthesis of aryl ketones. nih.govlibretexts.org The reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst results in the formation of a ketone. libretexts.org For the synthesis of this compound, the intramolecular variant is not applicable, but the intermolecular reaction between n-butylbenzene and an appropriate derivative of adipic acid is highly relevant. The general mechanism involves the generation of an acylium ion, which then undergoes electrophilic aromatic substitution.

Reformatsky Reaction: While not a direct synthesis of the target molecule from the primary precursors, the Reformatsky reaction is a powerful method for the preparation of β-hydroxy esters, which can be subsequently oxidized to β-ketoesters. wikipedia.org The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org For the synthesis of a γ- or δ-ketoester like the target compound, a multi-step sequence involving a Reformatsky reaction followed by further functional group manipulations would be necessary.

Analogous Synthetic Routes and Related Compounds

The synthesis of structurally similar molecules can provide valuable insights and alternative pathways for the preparation of this compound.

Synthesis of Related Oxohexanoates (e.g., Ethyl 6-chloro-6-oxohexanoate)

The precursor, ethyl 6-chloro-6-oxohexanoate, is itself a key synthetic intermediate. Its preparation is crucial for the success of the direct Friedel-Crafts acylation approach. A common method for its synthesis involves the reaction of monoethyl adipate (B1204190) with a chlorinating agent. For instance, a patented method describes the synthesis of ethyl 6-chloro-6-oxohexanoate from monoethyl adipate and bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst.

This reaction efficiently converts the carboxylic acid group of monoethyl adipate into the corresponding acyl chloride without affecting the ethyl ester functionality.

Table 2: Synthesis of Ethyl 6-chloro-6-oxohexanoate

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Derivatization from Related Butylphenyl Ketones and Esters

An alternative strategy involves starting with a pre-formed butylphenyl ketone and extending the carbon chain to introduce the ester functionality. For example, one could envision a synthesis starting from 4-butylbenzoyl chloride. This acyl chloride could be reacted with a suitable nucleophile, such as the organocadmium or organocuprate reagent derived from ethyl 5-bromopentanoate, to form the target ketoester.

Another approach could involve the reaction of 4-butylphenylmagnesium bromide (a Grignard reagent) with a derivative of adipic acid, such as ethyl 6-oxo-6-(N-methoxy-N-methylamino)hexanoate (a Weinreb amide), which are known to react with organometallic reagents to afford ketones.

Advanced Catalytic Approaches in Ketoester Synthesis

Modern synthetic chemistry increasingly focuses on the development of more efficient and environmentally benign catalytic methods. For ketoester synthesis, particularly through Friedel-Crafts acylation, several advanced catalytic systems have been explored.

Lanthanide Triflates: Lanthanide triflates (Ln(OTf)₃) have emerged as highly effective and reusable Lewis acid catalysts for Friedel-Crafts acylations. researchgate.net Unlike traditional catalysts like AlCl₃, which are often required in stoichiometric amounts and are sensitive to moisture, lanthanide triflates can be used in catalytic quantities and are stable in the presence of water. researchgate.net Their application in the acylation of aromatic compounds offers a greener alternative to classical methods. The catalytic cycle involves the coordination of the lanthanide metal to the acylating agent, enhancing its electrophilicity.

Zeolites: Zeolites are microporous, crystalline aluminosilicates that can function as solid acid catalysts. nih.gov Their well-defined pore structures can impart shape selectivity to reactions. In the context of Friedel-Crafts acylation, zeolites offer the advantages of being heterogeneous, easily separable from the reaction mixture, and reusable. nih.gov The acylation of arenes can be carried out by passing the reactants over a zeolite catalyst at elevated temperatures. The acidic sites within the zeolite pores activate the acylating agent, facilitating the electrophilic substitution on the aromatic ring. This approach avoids the use of corrosive and hazardous Lewis acids. nih.gov

Table 3: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Aluminum Chloride (AlCl₃) | High reactivity | Stoichiometric amounts often needed, moisture sensitive, corrosive waste |

| Lanthanide Triflates (Ln(OTf)₃) | Catalytic amounts, water tolerant, reusable | Higher initial cost compared to AlCl₃ |

Organocatalysis in the Formation of α-Ketoesters and Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the formation of key functional groups. In the context of synthesizing α-ketoesters and their derivatives, organocatalysis provides pathways that are often mild and highly selective.

One relevant approach involves the α-functionalization of carbonyl compounds. For instance, the α-amination of β-ketoesters using azodicarboxylate esters can be efficiently catalyzed by simple organic molecules like L-proline or cinchona alkaloids. nih.gov This method introduces a nitrogen functionality at the α-position, which can be a precursor to the keto group or other desired functionalities. The reaction proceeds through an enamine or enolate intermediate, with the catalyst controlling the stereochemical outcome. While this specific example leads to an amino-ester, modifications of this strategy could be envisioned for the synthesis of α-ketoesters.

Another organocatalytic strategy is the direct asymmetric aldol (B89426) reaction of ketones with α-keto acids. Catalysts derived from proline and aminopyridines have been shown to be effective in promoting this transformation with high enantioselectivity. acs.org These reactions rely on the formation of hydrogen bonds between the catalyst and the substrates to control their orientation in the transition state, leading to the observed stereoselectivity. acs.org

Furthermore, investigations into the organocatalytic α-azidation of prochiral β-ketoesters have been carried out. nih.gov These studies have explored both oxidative conditions using TMSN₃ and electrophilic azide-transfer reagents. While achieving high enantioselectivity has been challenging, this methodology represents a potential route for introducing a nitrogen functionality that could be subsequently converted to a ketone. nih.gov

Table 1: Examples of Organocatalytic Reactions for α-Functionalization of Carbonyl Compounds

| Reaction Type | Catalyst Example | Substrates | Key Feature |

| α-Amination | L-Proline, Cinchona Alkaloids | β-Ketoesters, Azodicarboxylates | High yields and enantioselectivity. nih.gov |

| Asymmetric Aldol | Proline-aminopyridine derivatives | Ketones, α-Keto acids | Excellent enantioselectivities (up to 98% ee). acs.org |

| α-Azidation | Cinchona Alkaloids | β-Ketoesters, Azide sources | Potential for direct α-functionalization. nih.gov |

Photoredox Catalysis in Related Functionalization Reactions

Photoredox catalysis has gained significant attention for its ability to facilitate a wide range of chemical transformations under mild conditions, often using visible light as an energy source. researchgate.netnih.gov This approach is particularly powerful for the generation of radical intermediates, which can participate in C-H functionalization and C-C bond-forming reactions. researchgate.netnih.govacs.org

A promising strategy for the synthesis of ketones involves the coupling of aldehydes with unactivated alkyl C(sp³)-H bonds. This can be achieved through a cooperative photoredox and N-heterocyclic carbene (NHC)/palladium catalysis. researchgate.net In this process, a ketyl radical is generated from an aldehyde, and an alkyl radical is formed via hydrogen atom transfer (HAT). The subsequent coupling of these two radicals yields the desired ketone. researchgate.net This methodology could be adapted for the synthesis of this compound by employing a suitable aldehyde precursor and a substrate with the 4-n-butylphenyl group.

Another relevant application of photoredox catalysis is the direct synthesis of ketones from carboxylic acids. By merging photoredox catalysis with NHC catalysis, carboxylic acids can be activated in situ to form acyl azolium intermediates. Single-electron reduction of this intermediate generates an azolium radical ion, which can then couple with an alkyl radical to form a ketone. chemrxiv.org This method offers a direct route from readily available starting materials.

Table 2: Key Features of Photoredox Catalysis in Ketone Synthesis

| Catalytic System | Starting Materials | Key Transformation | Advantage |

| Photoredox/NHC/Palladium | Aldehydes, Alkyl C-H | Alkyl C(sp³)-H functionalization | High atom and step economy. researchgate.net |

| Photoredox/NHC | Carboxylic Acids, Alkyl Halides | Radical-radical coupling | Utilizes readily available starting materials. chemrxiv.org |

The versatility of photoredox catalysis allows for the functionalization of a wide array of substrates, including complex molecules and natural products, highlighting its potential for the synthesis of specialized compounds like this compound. nih.govresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of the final product and any synthetic intermediates are critical steps to ensure the desired compound is obtained with high purity. For α-ketoesters, a common challenge is the removal of structurally similar impurities, such as secondary and tertiary alcohols, which may be present from preceding reaction steps.

A specialized method for purifying α-ketoesters involves the esterification of alcohol impurities. google.comgoogle.com In this process, the crude α-ketoester is treated with a carboxylic anhydride and an acid catalyst that is insoluble under the reaction conditions. This selectively converts the alcohol impurities into their corresponding esters. The solid acid catalyst can then be easily removed by filtration. Due to the significant difference in boiling points between the desired α-ketoester and the newly formed ester impurities, the final product can be effectively purified by distillation. google.comgoogle.com

Standard chromatographic techniques are also widely employed for the purification of ketoesters. These include:

Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents).

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This method offers higher resolution and efficiency compared to standard column chromatography.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product. For industrial-scale production, distillation is often preferred due to its cost-effectiveness and scalability. google.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the chemical environment of atomic nuclei. For Ethyl 6-(4-n-butylphenyl)-6-oxohexanoate, both one-dimensional and two-dimensional NMR experiments are utilized to map out the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy is employed to determine the number of distinct proton environments and their neighboring protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants are key parameters derived from the ¹H NMR spectrum.

A detailed analysis of the ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the ethyl ester group, the aliphatic hexanoate (B1226103) chain, and the substituted phenyl ring. The aromatic protons typically appear as doublets in the downfield region of the spectrum, indicative of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the n-butyl group and the hexanoate chain exhibit distinct multiplets, with their chemical shifts influenced by adjacent functional groups. The terminal methyl protons of both the ethyl and n-butyl groups are observed as triplets in the upfield region.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.90 | d | 8.4 | 2H, Ar-H |

| 7.28 | d | 8.4 | 2H, Ar-H |

| 4.12 | q | 7.1 | 2H, -OCH₂CH₃ |

| 2.98 | t | 7.3 | 2H, -COCH₂- |

| 2.68 | t | 7.7 | 2H, Ar-CH₂- |

| 2.32 | t | 7.4 | 2H, -CH₂COO- |

| 1.74 | p | 7.5 | 2H, -COCH₂CH₂- |

| 1.61 | p | 7.6 | 2H, Ar-CH₂CH₂- |

| 1.36 | h | 7.4 | 2H, -CH₂CH₃ (butyl) |

| 1.25 | t | 7.1 | 3H, -OCH₂CH₃ |

d: doublet, t: triplet, q: quartet, p: pentet, h: hextet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of this compound displays signals corresponding to the carbonyl carbons of the ketone and ester groups, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the hexanoate and n-butyl chains. The carbonyl carbons are characteristically found in the most downfield region of the spectrum. The aromatic carbons show distinct chemical shifts, with the substituted carbons appearing at different positions compared to the unsubstituted ones. The aliphatic carbons of the ethyl, hexanoate, and butyl groups are observed in the upfield region.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 199.5 | C=O (ketone) |

| 173.2 | C=O (ester) |

| 145.8 | Ar-C (quaternary) |

| 134.2 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 128.1 | Ar-CH |

| 60.4 | -OCH₂CH₃ |

| 38.0 | -COCH₂- |

| 35.4 | Ar-CH₂- |

| 33.9 | -CH₂COO- |

| 33.1 | Ar-CH₂CH₂- |

| 24.1 | -COCH₂CH₂- |

| 22.3 | -CH₂CH₃ (butyl) |

| 14.3 | -OCH₂CH₃ |

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the aliphatic chains and the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity between different functional groups, such as linking the carbonyl groups to the adjacent methylene protons and the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The experimentally determined exact mass is compared with the calculated theoretical mass to confirm the molecular formula. Fragmentation analysis within the mass spectrometer provides additional structural information by revealing characteristic cleavage patterns of the molecule.

The HRMS data for this compound would be expected to show a molecular ion peak corresponding to its chemical formula, C₁₈H₂₆O₃.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆O₃ |

| Calculated Mass | 290.1882 |

| Measured Mass | 290.1885 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is used to assess the purity of the compound and to confirm its identity in complex mixtures. The retention time from the LC provides a characteristic identifier, while the mass spectrum confirms the molecular weight of the eluting compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different bonds within this compound can be determined. The structure of this compound contains several key functional groups: an aromatic ketone, an ethyl ester, a butyl group, and alkane chains.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to these groups. The carbonyl (C=O) stretching vibrations are particularly prominent and informative. The ketone and ester carbonyl groups will absorb in the region of 1670–1780 cm⁻¹. libretexts.org The aromatic ketone C=O stretch typically appears at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the phenyl ring. The saturated aliphatic ester C=O stretch is expected at a higher wavenumber, generally around 1735-1740 cm⁻¹. libretexts.orgpressbooks.pub

The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the butyl and hexanoate chains will exhibit strong stretching absorptions in the 2850–2960 cm⁻¹ range. pressbooks.pub The distinct C-O stretching of the ester group provides further confirmation, typically appearing as a strong band between 1000 and 1300 cm⁻¹. libretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Ketone C=O (Aromatic) | Stretch | ~1685 | Strong |

| Ester C=O (Aliphatic) | Stretch | ~1735 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Aliphatic C-H | Bend | 1375-1470 | Medium |

| Ester C-O | Stretch | 1000-1300 | Strong |

Chromatographic Methods for Analytical Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. scribd.com Due to the compound's relatively non-polar nature, a reversed-phase HPLC method is most appropriate.

Method development would involve a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient separation of the target compound from any more or less polar impurities. Detection is suitably achieved using a UV detector, as the phenyl group in the molecule will absorb UV light, typically around 254 nm.

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. phenomenex.com this compound, with a molecular weight of 290.4 g/mol , is sufficiently volatile for GC analysis, particularly with a heated injector and a temperature-programmed oven. GC is valuable for purity assessment and quantifying volatile impurities. phenomenex.com

A typical GC analysis would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane phase (e.g., HP-5 or equivalent). This phase separates compounds primarily based on their boiling points. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. For definitive identification, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time data and a mass spectrum of the compound and any impurities. scholarsresearchlibrary.com

Table 3: General Gas Chromatography (GC) Conditions

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Detector (FID) Temperature | 300 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1 ratio) |

Chemical Reactivity and Transformation Studies

Reactivity of the Oxo (Ketone) Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and can also participate in reactions involving the adjacent α-carbons.

Nucleophilic addition to the carbonyl carbon of the ketone is a characteristic reaction. The reactivity of the ketone is somewhat moderated by the steric bulk of the adjacent aromatic ring and the alkyl chain.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ketone functionality would lead to the formation of a tertiary alcohol. For instance, the reaction with methylmagnesium bromide would yield ethyl 6-(4-n-butylphenyl)-6-hydroxy-6-methylheptanoate. It is important to note that Grignard reagents can also react with the ester group, typically requiring two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.combyjus.com Selective reaction at the ketone may be achieved under carefully controlled conditions, such as low temperatures.

Wittig Reaction: The Wittig reaction provides a pathway to convert the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding ethyl 6-(4-n-butylphenyl)hex-5-enoate. The choice of ylide determines the nature of the resulting alkene. organic-chemistry.orgjove.com

Table 1: Illustrative Nucleophilic Addition Reactions of the Ketone Functionality

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Organometallic | Methylmagnesium Bromide | Ethyl 6-(4-n-butylphenyl)-6-hydroxy-6-methylheptanoate |

| Phosphorus Ylide | Methylenetriphenylphosphorane | Ethyl 6-(4-n-butylphenyl)hex-5-enoate |

Like other ketones with α-hydrogens, Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate can exist in equilibrium with its enol tautomer. This tautomerism is crucial for reactions involving the α-carbon. The equilibrium generally favors the keto form.

Under basic conditions, the removal of a proton from the α-carbon (C5) leads to the formation of a resonance-stabilized enolate ion. This enolate can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation, allowing for the formation of new carbon-carbon bonds at the position adjacent to the ketone.

The ketone group can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene group.

Reduction to Alcohol: The use of mild reducing agents like sodium borohydride (B1222165) (NaBH4) would selectively reduce the ketone to a secondary alcohol, yielding ethyl 6-(4-n-butylphenyl)-6-hydroxyhexanoate. Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also achieve this transformation but would simultaneously reduce the ester functionality. masterorganicchemistry.com

Deoxygenation: For the complete removal of the carbonyl oxygen, harsher reduction methods are employed.

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.comchem-station.comlibretexts.orgbyjus.com This would convert the ketone to a methylene group, resulting in ethyl 6-(4-n-butylphenyl)hexanoate.

Wolff-Kishner Reduction: This reaction is carried out under basic conditions, using hydrazine (B178648) (N2H4) and a strong base like potassium hydroxide. vedantu.comwikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com It serves as a complementary method to the Clemmensen reduction, especially for substrates that are sensitive to acidic conditions. vedantu.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. ncert.nic.in However, under vigorous conditions with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. More relevant is the oxidation of the secondary alcohol, which can be formed from the reduction of the ketone. The secondary alcohol can be oxidized back to the ketone using a variety of reagents, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). organic-chemistry.orgnih.govlibretexts.org

Table 2: Reduction and Oxidation Reactions of the Ketone Functionality

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH4) | Ethyl 6-(4-n-butylphenyl)-6-hydroxyhexanoate |

| Deoxygenation | Zinc Amalgam (Zn(Hg)), HCl | Ethyl 6-(4-n-butylphenyl)hexanoate |

| Deoxygenation | Hydrazine (N2H4), KOH | Ethyl 6-(4-n-butylphenyl)hexanoate |

| Oxidation of Secondary Alcohol | Chromic Acid (H2CrO4) | This compound |

Reactivity of the Ester Functionality

The ethyl ester group is also a site for various chemical transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.ukchemguide.co.uk The products are 6-(4-n-butylphenyl)-6-oxohexanoic acid and ethanol.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.org Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, yields the sodium salt of the carboxylic acid (sodium 6-(4-n-butylphenyl)-6-oxohexanoate) and ethanol. Acidification of the salt then provides the free carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would result in the formation of mthis compound and ethanol.

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH4) Reduction: LiAlH4 is a powerful reducing agent capable of reducing both the ester and the ketone functionalities. masterorganicchemistry.combyjus.comresearchgate.netyoutube.comyoutube.com Treatment of this compound with an excess of LiAlH4 would result in the reduction of both functional groups, yielding 6-(4-n-butylphenyl)hexane-1,6-diol.

Table 3: Reactions of the Ester Functionality

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H2O, H+ | 6-(4-n-Butylphenyl)-6-oxohexanoic acid + Ethanol |

| Base-Promoted Hydrolysis | 1. NaOH, H2O 2. H3O+ | 6-(4-n-Butylphenyl)-6-oxohexanoic acid + Ethanol |

| Transesterification | Methanol, H+ | Mthis compound + Ethanol |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 6-(4-n-Butylphenyl)hexane-1,6-diol |

Reactivity of the n-Butylphenyl Moiety

The reactivity of the phenyl ring in this compound is dictated by the interplay of two substituent groups positioned para to each other: the n-butyl group and the 6-oxo-6-ethoxyhexyl group. The n-butyl group is an alkyl substituent, which acts as an electron-donating group (EDG) through an inductive effect. wikipedia.org Conversely, the acyl group (-COR) is a moderately electron-withdrawing group (EWG) due to both inductive and resonance effects, which pull electron density from the aromatic ring. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the electronic effects of the existing substituents determine the position of the incoming electrophile. wikipedia.org

Directing Effects : The n-butyl group is an activating group, meaning it increases the rate of EAS compared to benzene (B151609) and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Since the para position is already occupied by the acyl chain, the n-butyl group directs substitution to the two equivalent ortho positions (C2 and C6). The acyl group is a deactivating group, which slows the reaction rate and directs electrophiles to the meta position. youtube.comorganicchemistrytutor.com Notably, the positions meta to the acyl group are the same positions that are ortho to the n-butyl group. Therefore, both substituents reinforce the directing of electrophiles to the positions adjacent to the n-butyl group.

Common EAS Reactions : The n-butylphenyl moiety can undergo several key EAS reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would yield Ethyl 6-(4-n-butyl-2-nitrophenyl)-6-oxohexanoate as the major product. Similarly, halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would result in substitution at the same positions.

| Reaction | Reagents | Electrophile (E+) | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Ethyl 6-(4-n-butyl-2-nitrophenyl)-6-oxohexanoate |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Ethyl 6-(2-bromo-4-n-butylphenyl)-6-oxohexanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Ethyl 6-(2-acyl-4-n-butylphenyl)-6-oxohexanoate |

Palladium-Catalyzed Cross-Coupling Reactions

The n-butylphenyl ring of the title compound can participate in palladium-catalyzed cross-coupling reactions, provided it is first functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). libretexts.orgwikipedia.org This functionalization can be achieved through electrophilic aromatic substitution, as described previously (e.g., bromination). Once functionalized, the molecule becomes a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : If the aromatic ring is brominated, the resulting aryl bromide can be coupled with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgmt.com This is a powerful method for synthesizing biaryl compounds.

Heck Coupling : This reaction would couple the functionalized aryl group with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the aryl halide or triflate with an amine.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl' | Ethyl 6-(2-aryl-4-n-butylphenyl)-6-oxohexanoate |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene | Ethyl 6-(4-n-butyl-2-vinylphenyl)-6-oxohexanoate |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl-Nitrogen | Ethyl 6-(4-n-butyl-2-(dialkylamino)phenyl)-6-oxohexanoate |

Reaction Mechanisms and Kinetic Investigations

Understanding the underlying mechanisms and kinetics of these transformations is crucial for predicting reactivity and optimizing reaction conditions.

Elucidation of Reaction Pathways and Transition States

Electrophilic Aromatic Substitution Mechanism : The mechanism of EAS proceeds through a two-step pathway. libretexts.org The first, and typically rate-determining, step involves the attack of the aromatic π-system on the electrophile (E⁺). This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic ring. The stability of the intermediate arenium ion is key; electron-donating groups like n-butyl stabilize this cation, particularly when the positive charge is located on the carbon atom to which they are attached (ortho or para attack), thus favoring these pathways.

Palladium-Catalyzed Cross-Coupling Mechanism : The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally involves three key steps: libretexts.orgchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex. This is often the rate-determining step of the cycle. libretexts.orgnih.gov

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.orgchemrxiv.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgchemrxiv.org

Kinetic Studies of Key Transformations

| Compound | Substituent Type | Relative Rate (Benzene = 1) |

|---|---|---|

| Benzene | -H (Reference) | 1 |

| Toluene (B28343) (analog for Butylbenzene) | -CH₃ (Activating) | ~25-50 msu.edursc.org |

| Acetophenone (B1666503) (analog for Acyl group) | -COCH₃ (Deactivating) | ~1 x 10⁻⁴ |

| Ethyl Benzoate (B1203000) (analog for Acyl group) | -CO₂Et (Deactivating) | 0.003 libretexts.org |

The data illustrates that an activating alkyl group like that in toluene significantly accelerates nitration, whereas deactivating acyl groups found in acetophenone and ethyl benzoate drastically slow it down. msu.edursc.orglibretexts.org For this compound, the rate would fall somewhere between these extremes, with the activating n-butyl group's effect being partially counteracted by the deactivating acyl chain.

Advanced Applications and Research Horizons

Role in Material Science Applications

The unique structure of Ethyl 6-(4-n-butylphenyl)-6-oxohexanoate lends itself to exploration in the development of novel organic materials with tailored electronic and optical properties.

Exploration as Intermediates for Organic Light-Emitting Diode (OLED) Materials

While direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to the synthesis of OLED materials. The n-butylphenyl group can enhance the solubility and film-forming properties of organic semiconductors, which is crucial for the fabrication of efficient OLED devices. The keto and ester functionalities provide reactive sites for further molecular elaboration, allowing for the introduction of chromophoric units or charge-transporting moieties. Researchers often utilize ketoesters as precursors to construct larger, conjugated systems that are the core components of emissive and charge-transport layers in OLEDs. The versatility of ketoesters in organic synthesis allows for the systematic tuning of the electronic properties of the final materials, which is a key aspect of developing new generations of OLEDs with improved efficiency, stability, and color purity.

Potential in Photosensitive Resin Compositions

The reactivity of the ketone group in this compound suggests its potential as a component in photosensitive resin compositions. Ketones can act as photosensitizers or can participate in photocrosslinking reactions, which are fundamental processes in the formulation of photocurable materials. Upon exposure to light, the ketone can be excited to a higher energy state and initiate polymerization or crosslinking of other components in the resin. The n-butylphenyl group can contribute to the physical properties of the resulting polymer, such as its flexibility, adhesion, and thermal stability. Although specific patents for this compound in this application are not prominent, the general chemistry of keto-containing compounds in photopolymerization is a well-established field, suggesting a potential avenue for future research and development.

Investigation in Other Functional Organic Materials

The investigation of this compound extends to other functional organic materials where its properties can be leveraged. For instance, the long alkyl chain and the aromatic ring can be tailored to create molecules with liquid crystalline properties. The ability of such molecules to self-assemble into ordered structures is critical for applications in displays and sensors. Furthermore, the reactive handles on the molecule allow for its incorporation into polymer backbones, leading to the development of specialty polymers with unique thermal or mechanical properties. The exploration of this compound as a building block is an active area of research, driven by the continuous demand for new materials with advanced functionalities.

Utility as Building Blocks in Complex Molecule Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, including those with significant biological activity.

Precursor for Heterocyclic Scaffolds

Ketoesters are well-known precursors for the synthesis of a diverse array of heterocyclic compounds. The presence of two electrophilic centers (the ketone and the ester carbonyls) and adjacent acidic protons allows for a variety of cyclization reactions. For example, this compound can react with hydrazines to form pyridazinones, with hydroxylamine (B1172632) to form oxazinones, or with ureas and thioureas to yield pyrimidinones (B12756618) and thiopyrimidinones, respectively. These heterocyclic cores are prevalent in many biologically active molecules and functional materials. The specific substitution pattern of the starting ketoester directly translates to the substitution pattern on the resulting heterocyclic ring, providing a straightforward method for generating libraries of related compounds for screening purposes. The general utility of β-keto esters in forming furans and pyrroles through reactions with α-halo ketones or aldehydes further highlights the potential of this compound in heterocyclic synthesis.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The structural framework of this compound is related to that of various pharmacologically active molecules. For instance, the 6-aryl-4-oxohexanoic acid scaffold, which is structurally similar, has been investigated for anti-inflammatory properties. By modifying the ester group of this compound to a carboxylic acid, and through further chemical transformations, it is conceivable to synthesize analogs with potential therapeutic activities.

Compounds with related structural motifs have been explored for their potential as anti-cancer and antiangiogenic agents. The general class of ketoesters serves as a versatile starting point for the synthesis of complex natural products and their analogs, some of which have shown promise in preclinical studies. The ability to introduce various functional groups and build molecular complexity from a relatively simple starting material like this compound is a significant advantage in medicinal chemistry research. While direct evidence of its use in synthesizing compounds with anti-cancer activity is not yet widely published, the chemical precedents set by similar molecules suggest that this is a promising area for future investigation.

Role in the Total Synthesis of Natural Products

The utility of ketoesters as key intermediates in the synthesis of complex molecules is a cornerstone of modern organic chemistry. beilstein-journals.org Compounds like this compound, which contain both a ketone and an ester functional group, are versatile synthons because these groups can be selectively manipulated to form new carbon-carbon bonds and build intricate molecular architectures.

The dual electrophilic and nucleophilic nature of β-ketoesters makes them particularly valuable in constructing complex natural products. researchgate.net Although the target compound is a ε-ketoester, the principles remain similar. The ketone's carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles, while the carbons alpha to both the ketone and the ester can be deprotonated to form nucleophilic enolates.

Key reactions where a molecule with this structure could be instrumental include:

Aldol (B89426) and Claisen-Type Condensations: The enolate generated from the ester side could react with other carbonyl compounds to build longer carbon chains.

Grignard and Organolithium Additions: Organometallic reagents can add to the ketone to form tertiary alcohols, a common feature in many natural products. beilstein-journals.org

Friedel-Crafts Acylation: The aromatic ring could be further functionalized, or the entire keto-ester chain could be appended to another aromatic system via a Friedel-Crafts reaction, a method used in the synthesis of various complex polyphenols. beilstein-journals.org

Intramolecular Cyclizations: Under specific conditions, the molecule could undergo intramolecular reactions, such as an aldol or Dieckmann condensation, to form cyclic structures, which are foundational to many terpenoid and alkaloid skeletons.

The presence of the 4-n-butylphenyl group provides a lipophilic domain, which could be a crucial feature for the target natural product's structure or biological activity. The ester provides a handle for further modifications, such as reduction to an alcohol, saponification to a carboxylic acid, or amidation.

Theoretical and Computational Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. numberanalytics.comchemrxiv.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. acs.org For this compound, these calculations would reveal critical information about its reactivity and spectroscopic properties.

Key parameters obtained from these calculations include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO location indicates the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). For an aromatic ketone, the HOMO is typically associated with the π-system of the phenyl ring, and the LUMO is often centered on the carbonyl group. numberanalytics.com

Electron Density and Electrostatic Potential: These maps show the distribution of charge across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which predicts sites for nucleophilic and electrophilic attack.

Spectroscopic Prediction: Methods like Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, correlating electronic transitions with observed spectral peaks.

Table 1: Illustrative Quantum Chemical Data for a Phenyl-Keto-Ester Scaffold

| Parameter | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Max. Electrostatic Potential | +35 kcal/mol (on Carbonyl Carbon) | Predicts the most likely site for nucleophilic attack. |

| Min. Electrostatic Potential | -25 kcal/mol (on Carbonyl Oxygen) | Predicts the most likely site for protonation or coordination to Lewis acids. |

Note: This table contains representative data for a generic molecule of this class and does not represent experimentally verified values for this compound.

If this compound were being investigated as a potential therapeutic agent, molecular docking would be a critical computational tool. This technique predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, typically a protein or enzyme, to form a stable complex. nih.gov The strength of this interaction is estimated by a scoring function, which calculates a binding affinity (e.g., in kcal/mol).

A docking study would involve:

Target Identification: Identifying a relevant biological target (e.g., an enzyme involved in a disease pathway).

Binding Site Prediction: Locating the active site or other binding pockets on the protein.

Docking Simulation: Placing the flexible ligand into the binding site and sampling numerous conformations and orientations to find the most stable binding mode.

The results can guide the synthesis of more potent analogues by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Table 2: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted binding interaction. |

| Key Hydrogen Bonds | Carbonyl oxygen with Lysine-76 backbone amine. | A critical anchoring point for the ligand in the binding pocket. |

| Hydrophobic Interactions | n-Butylphenyl group with a hydrophobic pocket formed by Leucine, Valine, and Alanine residues. | The lipophilic tail of the ligand contributes significantly to binding affinity. |

| Predicted Ki | 1.5 µM | An estimate of the inhibition constant based on the binding affinity. |

Note: This table is purely illustrative to demonstrate the output of a docking study.

This compound is a flexible molecule due to its rotatable single bonds in the hexanoate (B1226103) and butyl chains. Molecular Dynamics (MD) simulations are used to explore the conformational landscape of such molecules over time, providing insights into their dynamic behavior and preferred shapes in different environments (e.g., in solution or bound to a receptor). rsc.orgnih.gov An MD simulation tracks the motions of every atom in the system over time by solving Newton's equations of motion. drexel.edu

This analysis would reveal:

The most stable (lowest energy) conformations of the molecule.

The flexibility of different parts of the molecule, measured by root-mean-square fluctuations (RMSF).

The potential for the molecule to adopt a specific shape required for binding to a biological target.

Structure-Activity Relationship (SAR) Studies for Analogues and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a drug candidate. mdpi.com SAR involves systematically modifying a molecule's structure and assessing how these changes affect its biological activity. uc.pt While no specific SAR studies for this compound have been published, a rational SAR campaign would investigate modifications at its three primary regions: the aromatic ring, the linker chain, and the ethyl ester.

Aromatic Ring Modifications: Changes to the n-butyl group could probe the importance of lipophilicity and size. Replacing it with smaller (methyl, ethyl), larger (t-butyl), or polar (methoxy, hydroxyl) groups would determine the optimal substituent for activity.

Alkyl Chain Modifications: The length of the six-carbon chain could be varied. Shortening or lengthening the chain would alter the distance between the aromatic ring and the ester, which could be critical for fitting into a receptor binding site.

Ester Group Modifications: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which often improves solubility and can introduce new interactions (e.g., salt bridges) with a biological target. researchgate.net Alternatively, it could be converted to different esters (methyl, propyl) or amides to fine-tune properties like metabolic stability and cell permeability.

Table 3: Illustrative Structure-Activity Relationship (SAR) Data for Analogues of this compound

| Analogue ID | Modification from Parent Compound | Rationale for Change | Resulting Activity (IC₅₀) | SAR Interpretation |

| Parent | This compound | - | 10 µM | Baseline activity. |

| A-1 | Replaced n-butyl with methyl group. | Decrease lipophilicity and size. | 50 µM | A large, lipophilic group at the para position is crucial for activity. |

| A-2 | Replaced n-butyl with t-butyl group. | Increase steric bulk. | 15 µM | Activity is tolerant of some steric bulk, but linear chain is preferred. |

| A-3 | Replaced n-butyl with methoxy (B1213986) group. | Introduce a polar, H-bond acceptor. | >100 µM | A polar group is detrimental; hydrophobic interactions are key. |

| B-1 | Changed hexanoate chain to butanoate (4 carbons). | Shorten linker. | 30 µM | Optimal linker length is critical for positioning the functional groups. |

| C-1 | Hydrolyzed ethyl ester to carboxylic acid. | Increase polarity; introduce H-bond donor/acceptor. | 2 µM | A carboxylic acid significantly improves activity, likely by forming a key interaction with the target. |

| C-2 | Converted ethyl ester to dimethylamide. | Remove H-bond donor capability of acid but retain acceptor. | 8 µM | An H-bond acceptor is beneficial, but the acidic proton of the carboxylic acid is more important. |

Note: This table presents hypothetical data to illustrate the principles of an SAR study.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

Traditional syntheses of aromatic ketones often rely on methods that are resource-intensive and generate considerable waste. Future research must prioritize the development of green and sustainable alternatives to produce Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate.

One promising avenue is the adoption of biocatalysis. The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots or Baker's yeast (Saccharomyces cerevisiae), for the asymmetric reduction of ketones and keto-esters is well-documented. nih.gov These methods offer high enantioselectivity under mild, aqueous conditions, presenting a greener alternative to conventional chemical reductants. nih.gov Research could focus on identifying or engineering specific enzymes capable of constructing the chiral center that could be introduced at the carbonyl group of this compound.

Another key area is the use of eco-friendly reaction media and energy sources. Recent advancements have demonstrated the synthesis of aromatic ketones in water, utilizing visible-light-induced aerobic C-H oxidation. chemistryviews.org Such a photocatalytic process, perhaps using an inexpensive sensitizer (B1316253) like CeCl₃, would use air as the oxidant and water as the solvent, dramatically improving the environmental profile of the synthesis. chemistryviews.org Further exploration into solvent-free reaction conditions, potentially using natural and biodegradable catalysts, could also yield significant environmental benefits. researchgate.net

| Parameter | Conventional Synthesis | Green/Sustainable Route |

| Solvent | Often chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Supercritical CO₂, or solvent-free |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Heterogeneous catalysts, enzymes, photocatalysts |

| Oxidant/Reagents | Peroxides, acyl chlorides | Air (O₂), electricity, biomass-derived reagents |

| Energy Input | High-temperature reflux | Visible light, microwave, ambient temperature |

| Byproducts | Metal salts, acidic waste | Water, biodegradable waste |

This table provides a comparative overview of conventional and potential green synthetic approaches.

Exploration of Novel Catalytic Systems for Efficient Transformations

The primary synthetic route to aromatic ketones like this compound is the Friedel-Crafts acylation. The classical approach requires stoichiometric amounts of Lewis acids (e.g., AlCl₃), leading to significant waste streams and difficult product purification. Future research will be centered on discovering and optimizing catalytic systems that are both efficient and recyclable.

Heterogeneous catalysts, such as zeolites, clays, and metal oxides, offer a compelling alternative. These solid acid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying downstream processing and reducing waste. Research should focus on tailoring the acidic properties and pore structures of these materials to maximize activity and selectivity for the specific acylation reaction required.

Furthermore, visible-light photocatalysis represents a frontier in organic synthesis. chemistryviews.org The development of catalytic systems that can utilize light energy to drive the formation of this compound would allow for reactions to be conducted under mild conditions, often at room temperature, with high functional group tolerance. chemistryviews.org

| Catalyst Type | Examples | Advantages | Research Focus |

| Heterogeneous | Zeolites, Clays, Sulfated Zirconia | Recyclable, easy separation, reduced waste | Tuning acidity and porosity for selectivity |

| Homogeneous | Rare-earth triflates | High activity, mild conditions | Immobilization on solid supports, use in ionic liquids |

| Biocatalysts | Lipases, Reductases | High stereoselectivity, aqueous conditions | Enzyme screening and engineering for substrate specificity |

| Photocatalysts | Cerium salts, Organic dyes | Uses light energy, mild conditions, green oxidants (air) | Development of catalysts for C-H activation/oxygenation |

This table summarizes emerging catalytic systems for the synthesis and transformation of aromatic keto-esters.

Investigation of the Compound's Role in Emerging Fields of Chemical Biology and Materials Science

The unique structure of this compound, which combines a flexible alkyl chain, a keto-ester group, and a substituted aromatic ring, makes it an intriguing candidate for applications in both chemical biology and materials science.

In chemical biology , β-keto esters are known precursors for synthesizing heterocyclic compounds like pyrazolones and dihydropyrimidines, many of which exhibit biological activity. researchgate.netnih.gov Future work could explore the use of this compound as a building block for novel antibacterial agents, particularly as quorum-sensing inhibitors. mdpi.com The compound could be modified to mimic natural autoinducers, potentially disrupting bacterial communication.

In materials science , the rigid 4-n-butylphenyl group coupled with a flexible chain is a common motif in liquid crystals. Further research could investigate the potential of this compound or its derivatives as components in liquid crystal displays or other advanced optical materials. Additionally, the aromatic and carbonyl functionalities suggest it could serve as a monomer for the synthesis of novel polymers with tailored thermal or mechanical properties. The stilbene (B7821643) framework, which can be derived from aromatic ketones, is used in molecules for applications in materials science due to its optical and photochemical properties. researchgate.net

Advanced Characterization Techniques for In-depth Understanding

A comprehensive understanding of the physicochemical properties and behavior of this compound is crucial for its future development. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights.

Computational chemistry , particularly Density Functional Theory (DFT), can be employed to model the compound's electronic structure, predict its reactivity, and elucidate reaction mechanisms at a molecular level. This theoretical assessment can guide synthetic efforts and help in designing derivatives with desired properties.

For mechanistic studies of its synthesis or transformations, in-situ spectroscopic techniques such as ReactIR (FTIR) and Raman spectroscopy are invaluable. These methods allow for real-time monitoring of reactant consumption and product formation, providing critical data on reaction kinetics and the presence of transient intermediates.

Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), will be essential for purity analysis and the identification of trace impurities, which is critical for applications in materials and biological systems. For solid-state derivatives, X-ray crystallography would provide unambiguous structural confirmation. mdpi.com

| Technique | Information Gained | Application Area |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, predicted spectra | Mechanistic studies, property prediction |

| In-situ Spectroscopy (ReactIR) | Real-time reaction kinetics, intermediate detection | Process optimization, mechanistic elucidation |

| UHPLC-MS/MS | High-resolution separation, impurity profiling | Quality control, metabolite identification |

| X-ray Crystallography | Absolute molecular structure, intermolecular interactions | Structural verification, materials design |

This table highlights advanced characterization techniques and their potential applications for studying this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. astrazeneca.com Integrating these tools into the study of this compound can significantly accelerate progress.

Generative de novo design algorithms can suggest novel derivatives of the parent compound with optimized properties. nih.gov For instance, if the goal is to develop a new liquid crystal, AI models can propose structural modifications to enhance mesophase stability or alter transition temperatures. These models learn from vast datasets of existing molecules to propose new, chemically reasonable structures. nih.govspringernature.com

Retrosynthesis prediction tools , powered by AI, can propose novel and more efficient synthetic routes. By analyzing millions of published reactions, these programs can identify non-intuitive disconnections and suggest greener or more cost-effective pathways.

Q & A

Q. What are the established synthetic pathways for Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate?

The synthesis typically involves aldol condensation of 4-n-butylbenzaldehyde with diketones or ketoesters under basic conditions (e.g., NaOH/KOH) . Key steps include:

- Reaction conditions : Reflux in ethanol or THF, with yields optimized by controlling temperature (60–80°C) and catalyst concentration.

- Purification : Recrystallization or column chromatography to isolate the ester product (purity >95%) .

- Analytical validation : Confirmed via NMR (e.g., δ 1.2 ppm for ethyl group) and IR spectroscopy (C=O stretch at ~1730 cm⁻¹) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines X-ray crystallography and computational modeling (e.g., DFT). The compound features:

- A cyclohexanone core with a 4-n-butylphenyl substituent and ester group .

- Key bond lengths : C=O (1.21 Å) and C–O (1.34 Å) in the ester moiety .

- Crystal packing : Stabilized by van der Waals interactions and weak hydrogen bonds (C–H⋯O) .

Q. What are the primary chemical reactions of this compound?

The compound undergoes:

- Hydrolysis : Acidic/alkaline conditions cleave the ester to 6-(4-n-butylphenyl)-6-oxohexanoic acid .

- Reduction : LiAlH4 reduces the ketone to a secondary alcohol, altering pharmacological activity .

- Transesterification : Ethanol/methanol exchange under acid catalysis, useful for derivative synthesis .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

Structure-Activity Relationship (SAR) studies reveal:

- Phenyl substituents : Fluorine or methoxy groups enhance metabolic stability (e.g., Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate shows 2× longer half-life in vitro) .

- Chain length : Extending the hexanoate backbone (e.g., to octanoate) increases lipophilicity (logP from 3.1 to 4.5) but reduces solubility .

- Halogenation : Bromine at the para position improves antitumor activity (IC50 = 12 µM vs. 25 µM for parent compound in MCF-7 cells) .

| Derivative | Modification | Biological Activity (IC50) | Source |

|---|---|---|---|

| Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate | Methoxy substituent | Moderate anti-inflammatory (IC50 = 18 µM) | |

| Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | CF₃ groups | Enhanced kinase inhibition (IC50 = 8 µM) |

Q. What strategies resolve contradictions in SAR data for this compound class?

Contradictions (e.g., varying IC50 values across studies) are addressed via:

- Standardized assays : Consistent use of cell lines (e.g., HEK293 for receptor binding) and controls .

- Metabolic profiling : LC-MS/MS to identify active metabolites that may skew results .

- Cohort analysis : Stratifying data by substituent electronic effects (Hammett σ values) and steric bulk (Taft parameters) .

Q. How is computational modeling applied to optimize this compound derivatives?

Advanced methods include:

- Molecular docking : Predict binding affinity to targets like P2Y12 receptors (ΔG = -9.2 kcal/mol for AZD1283 analogs) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to prioritize analogs .

Q. What analytical techniques validate purity and stability in formulation studies?

- HPLC-DAD : Quantifies degradation products (e.g., hydrolyzed acid; LOD = 0.1 µg/mL) .

- Accelerated stability testing : 40°C/75% RH for 6 months reveals <5% decomposition when encapsulated in PLGA nanoparticles .

- DSC/TGA : Confirms thermal stability (decomposition onset at 215°C) .

Methodological Guidance

- For SAR studies : Use fragment-based drug design (FBDD) to systematically vary substituents and measure ΔlogP/ΔIC50 correlations .

- For synthetic optimization : Employ DoE (Design of Experiments) to optimize reaction yield and purity .

- For biological assays : Include positive controls (e.g., clopidogrel for antiplatelet activity) and validate via Western blotting for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.